2,4,6-Trifluorophenylacetonitrile
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Overview
Description
2,4,6-Trifluorophenylacetonitrile is an organic compound with the chemical formula C8H4F3N. It is a derivative of phenylacetonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4,6-Trifluorophenylacetonitrile involves the reaction of 2,4,6-trifluorobenzaldehyde with sodium cyanide under alkaline conditions. This reaction typically occurs in a solvent such as ethanol or methanol and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to more efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluorophenylacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as Raney nickel (Raney-Ni) and hydrogen gas (H2) are often used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2,4,6-Trifluorobenzoic acid.
Reduction: 2,4,6-Trifluorobenzylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorophenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes that metabolize nitriles, leading to the formation of active metabolites. These interactions can affect various molecular targets and pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorophenylacetonitrile: Similar in structure but with fluorine atoms at the 2, 4, and 5 positions.
2,3,5-Trifluorophenylacetonitrile: Fluorine atoms are located at the 2, 3, and 5 positions.
2,3,6-Trifluorophenylacetonitrile: Fluorine atoms are located at the 2, 3, and 6 positions.
Uniqueness
2,4,6-Trifluorophenylacetonitrile is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to different chemical and physical properties compared to its isomers, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCQMVSMIRAMBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380731 |
Source
|
Record name | 2,4,6-TRIFLUOROPHENYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-80-5 |
Source
|
Record name | 2,4,6-TRIFLUOROPHENYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 220227-80-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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